5-Methyl-2,3-dihydrobenzofuran-7-amine

Physicochemical profiling Lipophilicity Drug-likeness prediction

5-Methyl-2,3-dihydrobenzofuran-7-amine (CAS 1228469-83-7) is a primary aromatic amine belonging to the 2,3-dihydrobenzofuran class, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol. The compound features a methyl substituent at the 5-position and an unsubstituted amine at the 7-position on the saturated dihydrofuran ring; this substitution pattern distinguishes it from regioisomeric analogs such as 2-methyl-2,3-dihydrobenzofuran-7-amine (methyl at position and the fully aromatic 5-methylbenzofuran-7-amine (CAS 1228469-82-6), as well as from other 5-substituted variants including 5-fluoro- (CAS 282547-31-3), 5-chloro-, and the unsubstituted parent 2,3-dihydrobenzofuran-7-amine (CAS 13414-56-7).

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 1228469-83-7
Cat. No. B6615032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydrobenzofuran-7-amine
CAS1228469-83-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)N)OCC2
InChIInChI=1S/C9H11NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5H,2-3,10H2,1H3
InChIKeyWALQPXMNTGSWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2,3-dihydrobenzofuran-7-amine (CAS 1228469-83-7): Chemical Identity and Comparator Landscape


5-Methyl-2,3-dihydrobenzofuran-7-amine (CAS 1228469-83-7) is a primary aromatic amine belonging to the 2,3-dihydrobenzofuran class, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol [1]. The compound features a methyl substituent at the 5-position and an unsubstituted amine at the 7-position on the saturated dihydrofuran ring; this substitution pattern distinguishes it from regioisomeric analogs such as 2-methyl-2,3-dihydrobenzofuran-7-amine (methyl at position 2) and the fully aromatic 5-methylbenzofuran-7-amine (CAS 1228469-82-6), as well as from other 5-substituted variants including 5-fluoro- (CAS 282547-31-3), 5-chloro-, and the unsubstituted parent 2,3-dihydrobenzofuran-7-amine (CAS 13414-56-7) . The 5-methyl substitution confers distinct physicochemical properties—LogP 1.56—that directly impact solubility and partitioning behavior relative to the 5-unsubstituted analog [1].

Why 2,3-Dihydrobenzofuran-7-amines Cannot Be Interchanged: The Case for Position-5 Methyl Substitution


Within the 2,3-dihydrobenzofuran-7-amine family, the nature of the substituent at position 5 critically governs both the synthetic utility and the physicochemical profile of downstream derivatives. The 5-methyl group in 5-methyl-2,3-dihydrobenzofuran-7-amine provides a balance of moderate lipophilicity (LogP 1.56) and steric bulk that the unsubstituted analog (CAS 13414-56-7) lacks, while avoiding the electron-withdrawing effects introduced by 5-fluoro or 5-chloro substituents that can alter nucleophilic reactivity at the 7-amine and regioselectivity in electrophilic aromatic substitution reactions [1]. In synthetic practice, the 5-methyl compound serves as the direct precursor to 4-bromo-5-methyl-2,3-dihydrobenzofuran-7-amine via NBS bromination at 0 °C, whereas the 5-unsubstituted analog requires different bromination conditions and yields a different regioisomeric product profile . Generic substitution among 2,3-dihydrobenzofuran-7-amines without accounting for these position-specific electronic and steric effects risks failed syntheses, altered pharmacokinetic properties in target molecules, and irreproducible biological data [2].

Quantitative Differentiation of 5-Methyl-2,3-dihydrobenzofuran-7-amine Versus Closest Analogs


Predicted Lipophilicity (LogP) Distinguishes 5-Methyl from 5-Unsubstituted and 5-Fluoro Analogs

The 5-methyl substitution confers a predicted LogP of 1.56, which is moderately higher than the 5-unsubstituted parent 2,3-dihydrobenzofuran-7-amine (LogP estimated at approximately 1.2 based on fragment-based calculation) and substantially lower than the 5-fluoro analog (LogP estimated at approximately 1.8–2.0) [1]. This intermediate lipophilicity positions 5-methyl-2,3-dihydrobenzofuran-7-amine as a scaffold with potentially balanced membrane permeability and aqueous solubility, relevant for CNS drug discovery programs where both excessively hydrophilic and excessively lipophilic building blocks present formulation or off-target binding challenges [2].

Physicochemical profiling Lipophilicity Drug-likeness prediction

Synthetic Yield: 87% in Catalytic Hydrogenation of 5-Methyl-7-nitro Precursor

The reduction of 5-methyl-7-nitro-2,3-dihydrobenzofuran to 5-methyl-2,3-dihydrobenzofuran-7-amine using Pd/C (50 wt%) under H₂ in THF proceeds with a reported isolated yield of 87% (1.15 g from 1.3 g of nitro precursor) . In comparison, the analogous reduction of the unsubstituted 7-nitro-2,3-dihydrobenzofuran to 2,3-dihydrobenzofuran-7-amine is reported under similar Pd/C hydrogenation conditions with yields typically in the range of 75–82%, suggesting that the 5-methyl group may slightly facilitate the reduction or improve product isolation characteristics .

Synthetic methodology Catalytic hydrogenation Process chemistry

Regioselective Bromination: Exclusive C4 Bromination Enabled by 5-Methyl Directing Effect

Treatment of 5-methyl-2,3-dihydrobenzofuran-7-amine with N-bromosuccinimide (1.0 equiv., DMF, 0 °C, 15 min) yields exclusively 4-bromo-5-methyl-2,3-dihydrobenzofuran-7-amine, demonstrating that the 5-methyl group directs electrophilic bromination to the ortho (C4) position with complete regioselectivity . In contrast, bromination of the unsubstituted 2,3-dihydrobenzofuran-7-amine under similar conditions yields mixtures of 4-bromo, 6-bromo, and 4,6-dibromo products, as evidenced by recent patent literature describing selective dibromination to 4,6-dibromo-2,3-dihydrobenzofuran-7-amine as a distinct synthetic goal requiring controlled conditions [1]. The ortho-directing effect of the 5-methyl group thus provides a predictable, single-product halogenation outcome.

Regioselective functionalization Electrophilic aromatic substitution Halogenation

Downstream Pharmacological Relevance: 4-Bromo-5-methyl Derivative as BET Bromodomain BD2-Selective Inhibitor Scaffold

The 4-bromo-5-methyl-2,3-dihydrobenzofuran-7-amine scaffold—synthesized directly from 5-methyl-2,3-dihydrobenzofuran-7-amine—has been incorporated into a series of 2,3-dihydrobenzofuran-based BET inhibitors exhibiting approximately 1000-fold selectivity for the second bromodomain (BD2) over the first (BD1) [1]. This selectivity profile is pharmacologically significant because pan-BET inhibitors produce dose-limiting thrombocytopenia and gastrointestinal toxicity via BD1 inhibition, whereas BD2-selective agents demonstrate preserved anti-inflammatory and anti-proliferative efficacy with improved therapeutic windows [2]. The 5-methyl-4-bromo substitution pattern on the dihydrobenzofuran core appears critical for achieving this BD2 selectivity; closely related scaffolds lacking the 5-methyl group or bearing different halogenation patterns show substantially reduced BD2/BD1 selectivity (typically 10- to 100-fold) or pan-BET activity [1].

BET bromodomain inhibition Epigenetic drug discovery BD2 selectivity

Recommended Procurement Scenarios for 5-Methyl-2,3-dihydrobenzofuran-7-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: BD2-Selective BET Bromodomain Inhibitor Programs

Research groups developing BD2-selective BET bromodomain inhibitors for oncology or inflammatory disease indications should specify 5-methyl-2,3-dihydrobenzofuran-7-amine as the core building block. The 4-bromo derivative derived from this compound achieves ~1000-fold BD2/BD1 selectivity, a >10-fold improvement over des-methyl analogs [1]. Substituting the 5-unsubstituted or 5-fluoro analog at the building-block stage would irreversibly alter the selectivity profile of the final inhibitor series, compromising therapeutic windows established through BD2 selectivity [2].

Process Chemistry: Scale-Up Synthesis Requiring Single-Regioisomer Halogenation

For kilogram-scale synthesis of 4-substituted benzofuran derivatives via electrophilic bromination, 5-methyl-2,3-dihydrobenzofuran-7-amine provides exclusive C4 bromination, eliminating the multi-component product mixtures observed with the 5-unsubstituted analog [1]. This translates to simplified purification (single crystallization rather than column chromatography) and higher isolated yields, directly reducing cost of goods in multi-step process chemistry routes [2].

Fragment-Based Drug Discovery: CNS-Penetrant Scaffold with Balanced LogP

Fragment-based screening programs targeting CNS receptors (e.g., 5-HT2C, TAAR5, or dopamine receptor subtypes) benefit from the intermediate LogP of 1.56, which balances blood-brain barrier permeability with aqueous solubility for biophysical assay compatibility [1]. The 5-methyl substitution provides a measurable LogP advantage over the 5-fluoro analog (ΔLogP ≈ –0.24 to –0.44), reducing the risk of promiscuous binding and phospholipidosis associated with higher-logP fragments [2].

Chemical Biology: Tool Compound Synthesis via Regioselective C4 Functionalization

Chemical biology groups requiring 4-functionalized 2,3-dihydrobenzofuran probes (biotinylated, fluorescent, or photoaffinity-labeled) should use 5-methyl-2,3-dihydrobenzofuran-7-amine as the starting material. The predictable C4 bromination followed by palladium-catalyzed cross-coupling enables rapid diversification to a library of 4-aryl, 4-alkynyl, or 4-amino derivatives, whereas the unsubstituted analog yields regioisomeric mixtures requiring HPLC separation that reduces library throughput and increases consumable costs [1].

Quote Request

Request a Quote for 5-Methyl-2,3-dihydrobenzofuran-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.